Product packaging for Worenine(Cat. No.:CAS No. 38763-29-0)

Worenine

Cat. No.: B150637
CAS No.: 38763-29-0
M. Wt: 334.3 g/mol
InChI Key: LCXREBMNASQAOC-UHFFFAOYSA-N
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Description

Worenine (CAS 38763-29-0) is a quaternary protoberberine alkaloid isolated from the traditional Chinese medicine Coptis chinensis Franch . This compound is of significant interest in biochemical research due to its multi-targeted biological activities. Recent studies highlight its potential in several research areas. In dermatological research, this compound has been identified as a potent inhibitor of solar ultraviolet (SUV)-induced skin damage. It functions by directly binding to and inhibiting JNK2 activity, subsequently suppressing the JNK-ATF2/c-jun signaling pathway and reducing the secretion of key pro-inflammatory cytokines like IL-6 and TNF-α, thereby preventing sunburn . In oncology research, this compound demonstrates anti-proliferative effects against colorectal cancer cells. Its mechanism of action involves targeting HIF-1α, which leads to the inhibition of the Warburg effect—a hallmark of cancer metabolism where cancer cells preferentially use glycolysis for energy. This results in reduced glucose uptake, lactate production, and expression of glycolytic enzymes such as HK2 and PKM2 . Furthermore, metabolism studies in rat models indicate that this compound undergoes phase I metabolism (dehydrogenation, hydrogenation, hydroxylation) and phase II metabolism (sulfation and glucuronidation) . Supplied as a crystalline solid , our this compound is guaranteed to be of high purity, rigorously qualified by techniques including HPLC and NMR to ensure consistency and reliability for your research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16NO4+ B150637 Worenine CAS No. 38763-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXREBMNASQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38763-29-0
Record name Worenine ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WORENINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Architecture and Structural Features Relevant to Bioactivity

Core Chemical Structure and Its Significance in Biological Interactions

Worenine is classified as a quinolizinium (B1208727) compound. Its chemical structure is characterized by a quinolizinium core fused with two benzodioxole moieties ontosight.ai. This complex ring system forms a cationic species, carrying a positive charge ontosight.ai. The molecular formula of this compound is C₂₀H₁₆NO₄⁺, with a molecular weight of 334.3 g/mol nih.govglpbio.comchemfaces.comphytopurify.com. The positive charge on the this compound ion is considered significant for its biological interactions and potential applications ontosight.ai.

Research indicates that the structural characteristics of this compound, such as its unsaturated bonds, align with features known for UV absorption nih.gov. Studies have explored the interaction of this compound with specific biological targets. For instance, this compound has been shown to bind with and inhibit the activity of JNK2 in vitro nih.govtandfonline.com. This interaction involves binding to the kinase domain of JNK2 nih.gov. The inhibition of JNK2 activity by this compound has been demonstrated to impact downstream signaling pathways, such as the JNK-ATF2/c-jun pathway, leading to reduced secretion of pro-inflammatory cytokines like IL-6 and TNF-α nih.gov.

Furthermore, this compound has been investigated for its effects on cancer cells, where it has been found to negatively regulate HIF-1α nih.govresearchgate.net. This regulation is associated with the inhibition of the Warburg effect, a metabolic alteration observed in many cancer cells nih.govresearchgate.net. This compound's impact on HIF-1α leads to decreased expression and activity of key glycolytic enzymes such as GLUT3, HK-2, PFK-L, PKM2, and LDHA, thereby impairing glycolysis and inhibiting cancer cell growth and proliferation nih.govresearchgate.net.

The cationic nature and the specific arrangement of rings and functional groups within the this compound structure are key determinants of its interactions with biological macromolecules, influencing its inhibitory effects on targets like JNK2 and HIF-1α.

Structural Analogs and Related Compounds in Medicinal Chemistry Research

Structural analogs, also known as chemical analogs, are compounds that share a similar structure with another compound but differ in certain components, such as functional groups or substructures wikipedia.org. In medicinal chemistry, the study of structural analogs and related compounds is crucial for understanding structure-activity relationships and developing new drug candidates wikipedia.org.

This compound is an isoquinoline (B145761) alkaloid and shares a similar chemical structure with Coptisine (B600270) nih.gov. Both this compound and Coptisine are found in Coptis chinensis glpbio.comchemfaces.comphytopurify.comnih.gov. Research comparing this compound and Coptisine has been conducted, particularly in the context of their anti-tumor activities nih.gov. The structural similarities between this compound and Coptisine suggest that they may share some biological activities or interact with similar targets, although differences in their structures can lead to distinct pharmacological profiles nih.govresearchgate.net. For example, studies have noted that the presence of a methylenedioxy group in certain positions on the ring structure, present in both this compound and Coptisine, appears to be important for anticancer activity researchgate.net.

The quinolizinium core and benzodioxole moieties present in this compound are also found in other compounds that have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and potentially neuroactive effects ontosight.aiontosight.ai. This suggests that the core structural elements of this compound are important pharmacophores that can be explored in the design and synthesis of novel compounds with potential therapeutic applications. Medicinal chemistry research often involves synthesizing libraries of compounds structurally related to a lead compound like this compound to identify those with improved potency, selectivity, or other desirable pharmacological properties wikipedia.org.

The study of this compound's metabolism in biological systems, such as the dehydrogenization, hydrogenation, hydroxylation, and demethylene reactions observed in rats, provides further insight into how its structure is modified and how these modifications might influence its activity and interaction with biological systems glpbio.comchemfaces.comjst.go.jp. Understanding the metabolic fate of this compound and its analogs is essential for the rational design of new drug candidates with improved pharmacokinetic properties.

The exploration of this compound's structural analogs and related compounds continues to be an area of interest in medicinal chemistry, driven by the potential to leverage the biological activities associated with its unique molecular architecture.

Pharmacological Effects and Biological Activities of Worenine

Antineoplastic Investigations

Studies have investigated the potential of worenine as an antineoplastic agent, with a focus on its effects on cancer cells, particularly in colorectal carcinoma models. nih.govmdpi.comnih.govresearchgate.net

Efficacy in Colorectal Carcinoma Cellular Models

This compound has demonstrated efficacy in inhibiting the viability of colorectal cancer cell lines, including HCT116 and SW620 cells, in in vitro studies. nih.govnih.govresearchgate.net The inhibitory effect is observed to be dose-dependent. nih.govresearchgate.net Notably, this compound has shown anticancer effects on colorectal cancer cells without causing significant cell death in normal human colon cells (FHC), suggesting a degree of selective toxicity. nih.govresearchgate.net

Table 1: IC50 Values of this compound on Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HCT11618.30
SW62015.19

IC50 values represent the concentration of this compound required to inhibit 50% of cell viability after 24 hours of treatment. nih.govresearchgate.net

Research on Cell Growth Inhibition Mechanisms

Research indicates that this compound suppresses colorectal cancer cell growth by targeting Hypoxia-inducible factor 1α (HIF-1α). nih.govmdpi.comnih.govresearchgate.netx-mol.com This targeting leads to a decrease in glycolytic activity and a downregulation of key glycolytic enzymes such as PFK-L, HK2, and PKM2. nih.govmdpi.comresearchgate.net

Effects on Cellular Proliferation Dynamics

This compound effectively suppresses the proliferation of colorectal cancer cells. nih.govmdpi.comnih.govresearchgate.net Colony formation experiments have shown that the number of cell colonies decreases as the concentration of this compound increases, indicating an inhibition of long-term anticolorectal cancer effects. nih.govresearchgate.net

Induction of Cell Cycle Arrest in Cancer Cells

This compound has been shown to induce cell cycle arrest in colorectal cancer cells. nih.govmdpi.comnih.govresearchgate.net Specifically, it triggers an increase in the G2-to-M cell ratio, enhancing the G2/M peak. nih.govresearchgate.net This suggests that this compound can inhibit cell viability by disrupting the normal progression of the cell cycle in cancer cells. nih.govresearchgate.net

Modulation of Metabolic Reprogramming (Warburg Effect Reversal)

A significant area of research into this compound's antineoplastic effects is its ability to modulate metabolic reprogramming, particularly by reversing the Warburg effect in colorectal cancer cells. nih.govmdpi.comnih.govresearchgate.netx-mol.comnih.govresearchgate.netdntb.gov.uasemanticscholar.orgomicsdi.orgdntb.gov.ua The Warburg effect is a metabolic alteration in cancer cells characterized by increased glucose uptake and glycolysis, even in the presence of oxygen. nih.govdntb.gov.uawikipedia.org this compound has been found to significantly dampen glycolysis in colorectal cancer cells. nih.gov Treatment with this compound leads to a dose-dependent reduction in glucose uptake, glucose consumption, and lactate (B86563) formation in colorectal cancer cell lines like HCT116 and SW620. nih.govresearchgate.net This effect is attributed to this compound's negative regulation of HIF-1α, which plays a crucial role in mediating glycolysis by regulating the expression of glycolytic genes. nih.govmdpi.comresearchgate.net The anti-cancer effects of this compound and its capacity to reverse the Warburg effect have been observed to be similar to those of HIF-1α siRNA, and these effects are weakened by the presence of a HIF-1α agonist. nih.govnih.gov this compound also decreases the protein and mRNA levels, as well as the enzyme activities, of key glycolytic enzymes such as GLUT3, HK-2, PFK-L, PKM2, and LDHA, which are often overexpressed in colorectal cancer cells. nih.gov

Table 2: Effects of this compound Treatment (20 µM) on Glucose Metabolism in HCT116 Cells

MetricEffect of this compound Treatment
Glucose UptakeDecreased (Dose-dependent)
Glucose ConsumptionDecreased (Dose-dependent)
Lactate ProductionDecreased (Dose-dependent)

Data based on research findings at a specific concentration and time point. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond its antineoplastic properties, this compound has also been investigated for its anti-inflammatory effects. biosynth.comnih.govfrontiersin.org Research has shown that this compound can exert significant anti-inflammatory effects in models of solar ultraviolet (SUV)-induced sunburn. nih.govfrontiersin.org This anti-inflammatory activity is linked to the inhibition of JNK2 activity. nih.govfrontiersin.orgresearchgate.net In cell culture and animal models simulating SUV-induced sunburn, this compound was found to inhibit the increase in phosphorylated JNK (p-JNK) induced by SUV irradiation. nih.govfrontiersin.org Further in vitro studies confirmed that this compound directly inhibits JNK2 activity in a dose-dependent manner, as indicated by reduced phosphorylation levels of H2AX, a substrate of JNK2. nih.gov While this compound has shown anti-inflammatory effects by inhibiting JNK, it did not show inhibitory effects on p38 phosphorylation in the context of SUV-induced inflammation. frontiersin.org Some sources also mention potential immunomodulatory effects of compounds with similar structures to this compound, but specific detailed research on this compound's immunomodulatory properties is limited in the provided search results. ontosight.aiontosight.ai

Attenuation of Solar Ultraviolet-Induced Skin Inflammation

Excessive solar ultraviolet (SUV) radiation is a known cause of skin inflammation, leading to conditions such as sunburn, photoaging, and potentially skin cancer. Studies have indicated that this compound may possess properties that can help mitigate SUV-induced skin damage. Research suggests that this compound can inhibit the activity of JNK2, a kinase involved in the pathological processes of sunburn. By binding to and inhibiting JNK2, this compound has been shown to suppress the JNK-ATF2 signaling pathway. This inhibitory action contributes to the prevention of SUV-induced sunburn in both cell culture and mouse models. nih.govdntb.gov.ua The ability of this compound to inhibit the increase in phosphorylated JNK induced by SUV has been observed in HaCaT and JB6 Cl41 cells. researchgate.net This suggests a mechanism by which this compound interferes with the inflammatory cascade triggered by UV exposure.

Efficacy in Psoriasiform Dermatitis Models

Psoriasis is an inflammatory skin disease characterized by increased activity of T-lymphokine-activated killer cell-originated protein kinase (TOPK) in a proinflammatory environment. researchgate.netpsoriasisclub.org Studies have explored the potential of this compound in managing psoriasiform dermatitis. Research indicates that this compound can inhibit TOPK kinase activity. researchgate.netpsoriasisclub.orgresearchgate.net This inhibition of TOPK activity by this compound has been shown to alleviate psoriasiform dermatitis in models induced by M5 and imiquimod (B1671794) (IMQ). researchgate.netpsoriasisclub.orgresearchgate.net These findings suggest that targeting TOPK with compounds like this compound could be a potential strategy for the prevention and treatment of psoriasis. researchgate.netpsoriasisclub.org

Regulation of Inflammatory Cytokine Secretion (e.g., IL-6, TNF-α)

Inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a significant role in the inflammatory response, including that induced by SUV radiation. nih.govarchivespsy.com Elevated levels of these cytokines are associated with inflammation and photoaging. nih.gov this compound has been investigated for its effects on the secretion of these pro-inflammatory factors. Studies in HaCaT cells have demonstrated that this compound significantly reduces the secretion of both IL-6 and TNF-α that is induced by SUV irradiation. nih.govresearchgate.net This reduction in inflammatory cytokine secretion is considered a vital mechanism by which this compound helps prevent sunburn and potentially other inflammatory skin conditions. nih.gov The inhibition of the JNK-ATF2/c-jun signaling pathway by this compound is linked to this reduced secretion of IL-6 and TNF-α in cell culture and in vivo, further confirming its role in inhibiting sunburn. nih.govdntb.gov.uaresearchgate.net

Other Potential Biological Activities Explored for Structurally Related Compounds

This compound belongs to the class of isoquinoline (B145761) alkaloids, specifically quaternary protoberberine alkaloids, which are found in plants like Coptis chinensis. tandfonline.communi.czresearchgate.net Compounds with similar structural features have been investigated for a range of biological activities.

Other Potential Biological Activities Explored for Structurally Related Compounds

Antimicrobial Properties

Quaternary protoberberine alkaloids and related compounds have been studied for their antimicrobial activities. muni.czontosight.ai Extracts from Coptis chinensis, which contain this compound among other alkaloids like berberine, coptisine (B600270), and palmatine, have demonstrated potent antifungal activity against various Candida species, including Candida glabrata, Candida krusei, and Candida tropicalis. researchgate.net Berberine, a well-known alkaloid structurally related to this compound, has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. tandfonline.com While specific studies on this compound's direct antimicrobial activity are less prevalent in the provided information, the known activities of structurally similar compounds suggest this as a potential area for further investigation.

Antiviral Properties

Compounds structurally similar to the this compound ion have also been observed to exhibit antiviral activities. ontosight.ai Aldisine derivatives, which share structural characteristics with this compound, have demonstrated antiviral activities against viruses such as tobacco mosaic virus (TMV). ontosight.ai These derivatives have shown inactivation, curative, and protection activities comparable to commercial antiviral drugs. ontosight.ai Additionally, some quinolizinium (B1208727) compounds, a class that includes the structural core of this compound, have been explored for their potential to inhibit viral replication. ontosight.ai Extracts from Coptis rhizoma, containing alkaloids like berberine, have shown inhibitory effects against various viruses, including respiratory syncytial virus, influenza virus, and herpes simplex virus. tandfonline.com

Neuroactive Effects

The broad class of alkaloids includes molecules known for their neuroactive properties. nih.gov While direct evidence for the neuroactive effects of this compound is limited in the provided search results, some compounds with structural similarities or found in the same botanical sources have been linked to potential neuroactive effects. For instance, certain monoterpene indole (B1671886) alkaloids, which share some structural complexities with isoquinoline alkaloids, have demonstrated neuroactive properties. researchgate.net Additionally, a study exploring the mechanisms of a traditional Chinese medicine formula containing Coptis chinensis identified a module related to neuroactive ligand-receptor interaction among the targets of the formula's active ingredients, which included this compound. scispace.com Alkaloids from Coptis teeta, a related species, have also been noted to offer neuroprotective effects. horizonepublishing.com These findings suggest that this compound, as an alkaloid, could potentially interact with neurological targets, warranting further investigation.

Molecular Mechanisms and Cellular Signaling Pathways

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia). HIF-1α is a subunit of the heterodimeric transcription factor HIF-1, which plays a central role in inducing the transcription of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival under hypoxic stress. Under normoxic conditions, HIF-1α protein levels are tightly controlled through proteasomal degradation.

Downregulation of HIF-1α Protein Levels

Research indicates that worenine can lead to a decrease in the cellular levels of HIF-1α protein. This downregulation has been observed in studies investigating the effects of this compound, particularly in the context of its potential anti-cancer activities. The reduction in HIF-1α protein is considered a key aspect of this compound's mechanism in influencing cellular responses that are mediated by this transcription factor. nih.gov The downregulation of HIF-1α by this compound has been implicated in its effects on cellular processes, such as the inhibition of colorectal cancer cell growth. nih.gov

Activation of Von Hippel-Landau (p-VHL) Protein

A significant mechanism by which this compound reduces HIF-1α protein levels involves the activation of the Von Hippel-Landau (p-VHL) protein. nih.govmdpi.comscispace.comresearchgate.net Under normal oxygen conditions, p-VHL is a core component of a ubiquitin ligase complex that targets hydroxylated HIF-1α for proteasomal degradation. abcam.comfrontiersin.orgresearchgate.netnih.gov By activating p-VHL, this compound promotes the ubiquitination and subsequent degradation of HIF-1α, thereby preventing its accumulation. nih.govscispace.comresearchgate.net This mechanism contributes to the observed decrease in HIF-1α protein concentration. nih.govscispace.com

Impact on Glucose Metabolism-Related Gene Expression (e.g., GLUT1, LDHA, HK2)

HIF-1α is known to be a master transcriptional regulator that promotes the expression of numerous genes involved in glucose metabolism, facilitating processes like glycolysis which are crucial for energy production, particularly under hypoxic conditions. nih.govmdpi.comresearchgate.netnih.govoncotarget.comwikipedia.org These target genes include those encoding glucose transporters such as GLUT1, and key glycolytic enzymes like Hexokinase 2 (HK2) and Lactate (B86563) Dehydrogenase A (LDHA). nih.govmdpi.comresearchgate.netnih.govoncotarget.comwikipedia.orgresearchgate.net

Studies have shown that this compound treatment leads to a significant decrease in the protein and mRNA levels of several key glycolytic enzymes, including HK2 and LDHA. nih.gov This effect on glucose metabolism-related gene expression is mediated, at least in part, through the negative regulation of HIF-1α by this compound. nih.govmdpi.comresearchgate.net The inhibition of HIF-1α by this compound consequently impacts the transcription of its downstream targets involved in glucose uptake and metabolism, contributing to altered cellular metabolic profiles. nih.govmdpi.comresearchgate.net

Inhibition of Jun N-terminal Kinase 2 (JNK2) Signaling

The Jun N-terminal kinase (JNK) signaling pathway is a member of the mitogen-activated protein kinase (MAPK) superfamily and is involved in various cellular processes, including stress responses, inflammation, and apoptosis. JNKs are activated by phosphorylation and subsequently phosphorylate downstream targets, such as transcription factors like ATF2 and c-jun. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.nettandfonline.com

Molecular Binding and Kinase Activity Inhibition

Investigations into the interaction of this compound with JNK isoforms have revealed that this compound can bind to and inhibit the activity of JNK2. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net In vitro studies, including Microscale Thermophoresis (MST) assays and kinase activity assays, have provided evidence for this interaction and inhibition. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net For instance, MST assays have confirmed the direct binding of this compound to JNK2 in vitro. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Kinase array and in vitro kinase assays have further demonstrated that this compound inhibits the enzymatic activity of JNK2. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net One study reported that 12.5 μM of this compound inhibited JNK2 activity by nearly 22% in a kinase array assay. nih.govfrontiersin.org The binding affinity between this compound and JNK2 has been measured, with a reported Kd value of 116.4 μM. researchgate.net

In Vitro JNK2 Inhibition Data

Assay TypeThis compound ConcentrationObserved Effect on JNK2 ActivityKd (Binding Affinity)
Kinase Array Assay12.5 μMNearly 22% inhibitionNot applicable
MST AssayNot specifiedBinding confirmed116.4 μM
In Vitro Kinase AssayVarious concentrationsInhibition observedNot applicable

Note: Data compiled from cited research findings. nih.govfrontiersin.orgresearchgate.net

Suppression of JNK-ATF2/c-jun Signaling Cascade

The inhibition of JNK2 activity by this compound leads to the suppression of the downstream JNK-ATF2/c-jun signaling cascade. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net In this pathway, activated JNK phosphorylates transcription factors such as ATF2 and c-jun, which then regulate the expression of various genes, including those involved in inflammatory responses. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.nettandfonline.com By inhibiting JNK2, this compound reduces the phosphorylation of these downstream targets, thereby attenuating the signaling cascade. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This suppression has been demonstrated in both cell culture models and in vivo studies. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net For example, this compound treatment has been shown to reduce the phosphorylation levels of H2AX, a substrate of JNK2, indicating the inhibition of JNK2 activity within cells. frontiersin.org

Influence on H2AX Phosphorylation

Research indicates that this compound can influence the phosphorylation of H2AX. H2AX is a variant of the histone H2A protein that becomes phosphorylated at serine 139 (forming γH2AX) in response to DNA double-strand breaks and other forms of DNA damage cancer.govpubcompare.ai. This phosphorylation is a crucial step in the DNA damage response, serving to mark the sites of damage and recruit repair proteins cancer.gov. Studies have shown that this compound pretreatment can reduce the phosphorylation level of H2AX in a dose-dependent manner nih.gov. This effect has been linked to this compound's inhibitory activity on JNK2, a kinase that can phosphorylate H2AX at Ser139 nih.govresearchgate.net.

Inhibition of T-lymphokine-activated killer cell-originated protein kinase (TOPK) Activity

This compound has been identified as an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a serine/threonine protein kinase involved in various cellular processes, including cell proliferation and inflammation researchgate.netnih.govaccscience.com.

Direct Inhibition of TOPK Kinase Activity

In vitro kinase assays have demonstrated that this compound directly inhibits the enzymatic activity of TOPK researchgate.netnih.gov. Different concentrations of this compound were shown to reduce TOPK activity researchgate.net. This direct inhibitory effect suggests that this compound can interfere with TOPK-mediated phosphorylation of its substrates researchgate.netnih.gov.

Implications for Psoriasis Pathogenesis

TOPK is highly expressed in psoriatic lesions and is considered to play a role in the development of psoriasis, an inflammatory skin disease researchgate.netnih.govresearcher.lifenih.gov. Studies have shown that inhibiting TOPK, either chemically or genetically, can alleviate psoriasis-like dermatitis in experimental models nih.govresearcher.lifenih.gov. This compound has been found to alleviate psoriasiform dermatitis by inhibiting TOPK activity researchgate.netnih.govresearcher.life. This suggests that this compound's inhibitory effect on TOPK contributes to its potential therapeutic effects in conditions like psoriasis researchgate.netnih.govresearcher.life.

Modulation of Key Glycolytic Enzymes

This compound has also been observed to modulate the activity and expression of key enzymes involved in glycolysis, the metabolic pathway that breaks down glucose for energy researchgate.netnih.gov.

Phosphofructokinase, Liver Type (PFK-L)

Phosphofructokinase-1 (PFK-1) is a rate-limiting enzyme in glycolysis, catalyzing the conversion of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate uniprot.orgwikipedia.orgresearchgate.net. PFK-1 exists as tetramers composed of different subunits, including the liver type (PFK-L) uniprot.orgresearchgate.netnih.gov. Research indicates that this compound can stimulate the downregulation of PFK-L expression researchgate.net. This suggests that this compound may reduce the rate of glycolysis by affecting the availability of this key enzyme subunit researchgate.net.

Hexokinase 2 (HK2)

Hexokinase 2 (HK2) is another crucial enzyme in glycolysis, catalyzing the first step: the phosphorylation of glucose to glucose 6-phosphate wikipedia.orguniprot.org. HK2 is often highly expressed in rapidly growing cells, including cancer cells wikipedia.orgnih.gov. Studies have shown that this compound treatment can lead to the downregulation of HK2 expression researchgate.net. This effect contributes to this compound's ability to decrease glycolytic activity researchgate.net.

Data Table: Influence of this compound on Key Enzymes

Enzyme/ProteinEffect of this compoundObserved Outcome/MechanismReference
H2AX PhosphorylationReduction in phosphorylation levelLinked to JNK2 inhibition nih.gov
TOPK ActivityDirect InhibitionAlleviation of psoriasiform dermatitis researchgate.netnih.gov
PFK-L ExpressionDownregulationDecreased glycolytic activity researchgate.net
HK2 ExpressionDownregulationDecreased glycolytic activity researchgate.net

Pyruvate (B1213749) Kinase M2 (PKM2)

Pyruvate Kinase M2 (PKM2) is a crucial enzyme involved in the final rate-limiting step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate. jst.go.jp It is known to play a significant role in the metabolic reprogramming observed in cancer cells, often referred to as the Warburg effect. jst.go.jpsemanticscholar.org Research indicates that this compound can influence the expression and activity of PKM2. Studies have shown that this compound treatment can lead to the downregulation of both protein and mRNA levels of PKM2 in certain cancer cell lines, such as HCT116 cells. Furthermore, this compound has been observed to decrease the enzymatic activity of PKM in these cells. These findings suggest that this compound may exert its effects, in part, by negatively regulating PKM2, thereby potentially impacting glycolytic flux and cellular energy production. PKM2's role extends beyond glycolysis, as its dimeric form can translocate to the nucleus and regulate gene expression, including that of HIF-1α, further influencing aerobic glycolysis in cancer cells. frontiersin.orgfrontiersin.orguniprot.org

Target Effect of this compound Treatment (HCT116 cells)
PKM2 protein level Decreased
PKM2 mRNA level Decreased
PKM enzyme activity Decreased

Lactate Dehydrogenase A (LDHA)

Lactate Dehydrogenase A (LDHA) is another pivotal enzyme in aerobic glycolysis, responsible for converting pyruvate to lactate. proquest.commdpi.com Elevated levels of LDHA are frequently observed in aggressive tumors and are associated with increased lactate production, which contributes to the tumor microenvironment and supports cancer progression. proquest.commdpi.com Studies investigating the molecular effects of this compound have demonstrated that it can significantly reduce the protein and mRNA levels of LDHA in cancer cells, such as HCT116 cells. This downregulation of LDHA by this compound suggests a mechanism by which this compound may counteract the Warburg effect by limiting lactate production. Targeting LDHA is considered a viable strategy for cancer therapeutics aimed at disrupting tumor glycolysis. proquest.com

Target Effect of this compound Treatment (HCT116 cells)
LDHA protein level Decreased
LDHA mRNA level Decreased

Interplay with Other Cellular Signaling Pathways Identified Through Network Pharmacology (e.g., mTOR, PI3K/Akt, STAT3, ESR1, CASP3, SRC)

Network pharmacology approaches have been instrumental in identifying the complex interactions between this compound and multiple cellular signaling pathways. These studies often analyze the potential targets of compounds within traditional Chinese medicines containing this compound and their associations with various diseases and biological processes.

Several key signaling pathways have been identified as potential targets or influenced by this compound or extracts containing it through network analysis and molecular docking:

ESR1 (Estrogen Receptor 1): Molecular docking studies have indicated a high binding affinity between this compound and the ESR1 protein. nih.govnih.govnih.gov ESR1 is a nuclear receptor involved in estrogen signaling and plays roles in various physiological and pathological processes, including certain cancers. amazonaws.com

STAT3 (Signal Transducer and Activator of Transcription 3): Network pharmacology studies have frequently identified STAT3 as a core target of active compounds found in sources containing this compound. frontiersin.orgnih.govnih.govnih.govnih.govtechscience.com Furthermore, an extract containing this compound was shown to inhibit the over-activation of the AKT-STAT3 signaling pathway in a mouse model. chem960.com this compound itself has been reported to inhibit the STAT3 signaling pathway in the context of other conditions like psoriasis. frontiersin.org STAT3 is a transcription factor activated by various cytokines and growth factors, playing critical roles in cell proliferation, differentiation, survival, and immune responses, and is often dysregulated in cancer. nih.govfrontiersin.orggenecards.orguniprot.org

CASP3 (Caspase-3): Caspase-3, a key执行者 of apoptosis, has been identified as a core target in network pharmacology analyses involving this compound-containing formulations. nih.govnih.govnih.govnih.govnih.govmrc.ac.ukwikipedia.org These studies suggest that this compound's effects may involve the modulation of apoptotic pathways, with CASP3 being a central component. nih.gov

SRC (Proto-oncogene tyrosine-protein kinase Src): SRC is another protein identified as a core target in network pharmacology investigations of compounds including this compound. nih.govnih.govnih.govnih.govwikipedia.orgnih.gov SRC is a non-receptor tyrosine kinase involved in numerous cellular processes, including cell growth, differentiation, adhesion, and migration, and is often implicated in cancer progression. techscience.comnih.govresearchgate.net

PI3K/Akt (Phosphoinositide 3-kinase / Protein Kinase B): The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is common in many diseases, including cancer. mdpi.comnih.govnih.govwu.ac.thnih.govresearchgate.net Network pharmacology studies involving traditional Chinese medicines containing this compound have highlighted the PI3K-Akt pathway as a significantly enriched pathway. nih.govresearchgate.netnih.gov The observed inhibition of the AKT-STAT3 pathway by a this compound-containing extract also underscores the interplay with the Akt signaling cascade. chem960.com

mTOR (Mammalian target of rapamycin): The mTOR signaling pathway, which integrates various signals to control cell growth, proliferation, and metabolism, is often linked to the PI3K/Akt pathway. mdpi.comnih.govnih.govcjnmcpu.comsemanticscholar.org Network pharmacology studies have also identified the mTOR signaling pathway in the context of active compounds that may include this compound. nih.govnih.goviiarjournals.org The PI3K/Akt/mTOR axis is a critical pathway frequently altered in solid tumors. nih.govnih.gov

Collectively, network pharmacology and molecular docking studies suggest that this compound's biological activities are likely mediated through a multi-target approach, influencing key enzymes in glycolysis (PKM2, LDHA) and interacting with or modulating several critical cellular signaling pathways, including those involving ESR1, STAT3, CASP3, SRC, PI3K/Akt, and mTOR. These findings provide a foundation for understanding the complex molecular mechanisms underlying the effects of this compound.

Biosynthesis and Derivative Research

Investigation of Natural Biosynthesis Pathways

Worenine, as a protoberberine alkaloid, is part of a larger group of isoquinoline (B145761) alkaloids that are biogenetically derived from tyrosine. muni.cz While specific detailed pathways solely focused on this compound's biosynthesis are not extensively detailed in the provided search results, the general biosynthesis of protoberberine alkaloids involves a series of enzymatic steps. These pathways typically involve intermediates such as reticuline, which undergoes cyclization and further modifications to yield the characteristic protoberberine skeleton. muni.cz Studies in related alkaloid biosynthesis, such as that of wogonin (B1683318) and isowogonin, highlight the role of enzymes like O-methyltransferase (OMT) in catalyzing modifications of flavonoid precursors. frontiersin.org Understanding these broader alkaloid biosynthetic routes provides context for the potential enzymatic transformations involved in the natural production of this compound within plants.

Synthetic Approaches for this compound Analogs and Derivatives

Synthetic efforts related to this compound have focused on confirming its proposed structure and creating related compounds. Early research involved the synthesis of 13-methyl-γ-coptisine (Structure VII) through a classical protoberberine route. This synthesis involved steps such as condensation of 2-(3,4-methylenedioxyphenyl)propionic acid with homopiperonylamine, followed by cyclization and reduction. ias.ac.in Comparison of the melting points of derivatives of synthetic 13-methyl-γ-coptisine with those reported for this compound derivatives suggested their probable identity. ias.ac.in

Various methods are employed in the synthesis of alkaloid derivatives, including approaches adapted from classical organic chemistry and more recent techniques. For instance, the synthesis of other alkaloid derivatives, such as nucleoside analogues, has utilized reactions like the copper-catalyzed alkyne–azide cycloaddition (CuAAC). nih.gov The creation of diverse chemical structures is crucial for exploring their biological potential.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By analyzing SAR, researchers can identify key structural features responsible for a desired effect and guide the design of new compounds with enhanced potency or selectivity. gardp.orgwikipedia.orgcollaborativedrug.com

While comprehensive SAR studies specifically centered on a wide range of this compound derivatives are not detailed in the provided results, some findings offer insights into the relationship between this compound's structure and its observed biological effects. For example, this compound has been shown to inhibit the activity of TOPK (T-lymphokine-activated killer cell-originated protein kinase), which is implicated in conditions like psoriasis. researchgate.net This suggests that the specific structural features of this compound are important for its interaction with and inhibition of this kinase.

Another area where this compound's activity has been investigated is its effect on cancer cells, particularly in the context of the Warburg effect. This compound has been reported to reverse the Warburg effect and inhibit the growth of colon cancer cells by negatively regulating HIF-1α (Hypoxia-inducible factor 1α). researchgate.netnih.gov This indicates that this compound's structure allows it to interfere with key metabolic pathways and regulatory proteins in cancer cells. Studies on related compounds, such as naphthoquinone analogs, have also demonstrated the importance of structural variations on herbicidal activity, with this compound chloride and coptisine (B600270) chloride showing significant inhibitory effects on weed species. researchgate.net These examples, though not extensive SAR datasets, highlight that the structural integrity and specific functional groups within the this compound scaffold are crucial for its observed biological activities.

Preclinical Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro studies, meaning "within the glass," involve using cell cultures or biological molecules studied outside of their normal biological context news-medical.net. This approach allows for controlled environments to assess the direct effects of Worenine on specific cell types and processes news-medical.net.

Cell Culture Models

A range of human cell lines has been employed to study the effects of this compound. Notable among these are colorectal cancer cell lines such as HCT116 and SW620 nih.govresearchgate.net. Additionally, normal human colon cells, specifically FHC cells, have been used to assess the selectivity of this compound's effects nih.govresearchgate.net. While not explicitly detailed in the provided search results regarding this compound, HaCaT cells (a keratinocyte cell line) are also a common model in skin-related research news-medical.netresearchgate.net, though their specific use with this compound is not detailed here. The use of both cancer and normal cell lines is crucial for understanding potential therapeutic windows.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental tools in preclinical research to determine if a compound affects the number of living cells or their ability to divide nih.govbiotium.compromega.combioradiations.com. The MTT assay is a commonly used method to examine the effect of this compound on cell viability nih.govresearchgate.net. Studies using the MTT assay have shown that this compound can repress the viability of colorectal cancer cell lines, including HCT116 and SW620, in a concentration- and time-dependent manner nih.govresearchgate.net. For instance, the half-maximal inhibitory concentration (IC50) of this compound for HCT116 cells was reported as 18.30 μM, and for SW620 cells, it was 15.19 μM nih.govresearchgate.net.

Colony formation tests are another method used to assess cell viability and proliferation by evaluating the ability of single cells to grow into colonies nih.govresearchgate.net. In HCT116 cells treated with this compound, colony formation rates were found to decrease with increasing concentrations of the compound nih.govresearchgate.net.

Table 1: IC50 Values of this compound on Colorectal Cancer Cell Lines

Cell LineAssay MethodIC50 (μM)
HCT116MTT assay18.30 nih.govresearchgate.net
SW620MTT assay15.19 nih.govresearchgate.net

Cell Cycle Analysis Techniques

Cell cycle analysis is used to determine the distribution of cells within the different phases of the cell cycle (G0/G1, S, G2/M) and to identify potential cell cycle arrest bdbiosciences.comwisc.eduthermofisher.com. Propidium iodide (PI) staining followed by flow cytometry is a standard technique for cell cycle analysis nih.govbdbiosciences.comwisc.edu. This method relies on PI staining DNA stoichiometrically, allowing differentiation of cells based on their DNA content bdbiosciences.comwisc.edu. HCT116 cells treated with this compound have been analyzed using PI staining and flow cytometry to assess the compound's impact on cell cycle progression nih.gov. Studies have indicated that this compound can induce cell cycle arrest in colorectal cancer cells researchgate.netresearchgate.net.

Biochemical Assays for Enzyme Activities

Biochemical assays are employed to measure the activity of specific enzymes, providing insights into the metabolic pathways affected by a compound plos.org. In the context of this compound's effects on glycolysis, the activities of key glycolytic enzymes such as Phosphofructokinase (PFK), Hexokinase (HK), and Pyruvate (B1213749) Kinase M2 (PKM2) have been measured nih.govfrontiersin.org. Specific activity detection kits, such as phosphofructokinase activity detection kits and pyruvate kinase assay kits, are utilized for these measurements nih.gov. These assays typically involve preparing cell lysates, and enzyme activity is often measured spectrophotometrically by monitoring changes in NADH concentration nih.govplos.org.

Research has shown that this compound affects the activity of these key glycolytic enzymes in HCT116 cells nih.gov. The activity of PKM in HCT116 cells was observed to decrease with increasing this compound concentration nih.gov. While the activity of HK slightly increased, the activity of PFK remained unchanged nih.gov. These findings suggest that this compound influences glycolysis, at least in part, through the modulation of these enzymes nih.gov.

Table 2: Effect of this compound on Glycolytic Enzyme Activity in HCT116 Cells

EnzymeEffect of Increasing this compound Concentration
PKMDecreased activity nih.gov
HKSlightly increased activity nih.gov
PFKUnchanged activity nih.gov

Gene and Protein Expression Analysis

Techniques such as Western blot, quantitative RT-PCR (for mRNA levels), and immunofluorescence are used to analyze the expression levels of specific genes and proteins within cells nih.govazurebiosystems.comnih.gov. These methods help to understand how this compound affects the cellular machinery at the molecular level nih.gov.

Western blotting is commonly used to determine the protein expression levels of target molecules in cell lysates nih.govazurebiosystems.com. Quantitative RT-PCR is employed to measure the mRNA expression levels, providing information about transcriptional regulation nih.gov. Immunofluorescence allows for the visualization and localization of specific proteins within cells nih.gov.

Studies on this compound have utilized these techniques to examine its impact on the expression of key glycolytic enzymes and related proteins, including GLUT3, HK-2, PFK-L, PKM2, and LDHA nih.gov. High concentrations of this compound have been shown to significantly decrease both the protein and mRNA levels of GLUT3, HK-2, PFK-L, PKM2, and LDHA in colorectal cancer cells nih.gov. Immunofluorescence has also been used to evaluate the expression of HK-2 and PFK-1 nih.gov.

Furthermore, these techniques have been applied to investigate this compound's effect on HIF-1α, a protein known to regulate glycolytic genes nih.gov. Western blot analysis of nuclear and membrane fractions of HCT116 cells revealed that this compound inhibited nuclear HIF-1α more significantly than membrane HIF-1α nih.gov. This compound was also found to elevate pVHL levels and decrease HIF-1α protein expression after treatment with a protein synthesis inhibitor nih.gov. Fluorescent imaging has corroborated these findings, showing a weakening of HIF-1α fluorescent puncta with this compound treatment, suggesting that this compound may decrease HIF-1α levels by preventing its nuclear translocation and promoting its degradation nih.gov.

Metabolic Flux Analysis

Metabolic flux analysis techniques, such as measuring glucose uptake and consumption and lactate (B86563) production, are used to quantify the rates of metabolic pathways within cells researchgate.netd-nb.infonih.govresearchgate.netnorthwestern.edu. These analyses provide a dynamic view of how a compound alters cellular metabolism d-nb.infonih.govnorthwestern.edu.

In the study of this compound, metabolic flux has been investigated by examining glucose uptake and consumption, as well as lactate production nih.govresearchgate.net. These measurements help to understand this compound's effect on glycolysis, a pathway often altered in cancer cells (the Warburg effect) nih.govresearchgate.netd-nb.info. Glycolysis involves the uptake of glucose and its conversion to pyruvate, which can then be converted to lactate, even in the presence of oxygen d-nb.info.

Research indicates that this compound can somewhat alter the glucose metabolism and glycolysis of cancer cells nih.gov. By examining glucose consumption and lactate production, studies aim to determine if this compound can reverse the Warburg effect, a metabolic hallmark of many cancers nih.govresearchgate.netd-nb.info.

Table 3: Effect of this compound on Glucose Consumption in HCT116 Cells

This compound Concentration (μM)Glucose Consumption (Relative to Control)
5Data not explicitly provided in snippet, but indicated as decreased compared to control nih.gov.
10Data not explicitly provided in snippet, but indicated as decreased compared to control nih.gov.
20Data not explicitly provided in snippet, but indicated as decreased compared to control nih.gov.

Note: Specific numerical data for glucose consumption at different concentrations was not available in the provided snippets, but the trend of decreased consumption was indicated. nih.gov

Kinase Assays (e.g., MST, Kinase array, In vitro kinase assays)

Kinase assays are crucial for determining the ability of a compound to modulate the activity of protein kinases, which are key regulators of numerous cellular functions. This compound has been investigated for its effects on kinase activity using various methods. In vitro kinase assays have been employed to demonstrate that this compound inhibits the kinase activity of T-lymphokine-activated killer cell-originated protein kinase (TOPK) researchgate.netnih.gov. Additionally, Microscale Thermophoresis (MST), kinase, and in vitro kinase assays have been used to show that this compound binds to and inhibits the activity of JNK2 nih.govfrontiersin.org. These assays measure the catalytic function of kinases and can be used to identify inhibitors and evaluate their specificity nih.goveurofinsdiscovery.com. Various technologies exist for in vitro kinase assays, including radiometric, phospho-antibody-dependent, and phospho-antibody-independent fluorescence/luminescence assays eurofinsdiscovery.comnih.govpromega.com.au. MST is a technique that measures the thermophoretic movement of fluorescently labeled molecules in a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinities biocompare.comdomainex.co.ukresearchgate.net.

Molecular Binding Studies (e.g., MST assay, pull-down assay)

Molecular binding studies are essential for understanding how this compound interacts directly with its target molecules. The MST assay is a technique used to quantify biomolecule interactions by detecting changes in thermophoresis upon binding biocompare.comresearchgate.netnih.gov. This method is sensitive to changes in the molecule-solvent interface, conformation, charge, and size induced by binding events nih.gov. MST allows for the measurement of affinity constants in solution with low sample consumption and is compatible with various buffers and complex biological samples like cell lysates biocompare.comdomainex.co.uk. It can be used to determine binding affinities (KD values) in the nanomolar to millimolar range domainex.co.uk. Pull-down assays are another method for studying molecular interactions, often used to verify protein-protein interactions nih.gove-century.us. Studies have utilized MST, kinase, and in vitro kinase assays to demonstrate that this compound binds to JNK2 in vitro nih.govfrontiersin.org.

In Vivo Experimental Models

Animal Models of Colorectal Carcinoma

Animal models of colorectal carcinoma are used to study the development and progression of the disease and to evaluate the efficacy of potential therapeutic agents mdpi.comnih.gov. These models aim to replicate aspects of human colorectal cancer in laboratory rodents, such as mice or rats, due to their physiological similarities and the ability to study disease biopathology medicalnewstoday.commdpi.com. This compound has been shown to have anticancer effects in vitro against colorectal cancer cells, inhibiting cell proliferation, affecting cell cycle progression, and reversing the Warburg effect by targeting HIF-1α researchgate.netnih.gov. While the provided search results primarily focus on in vitro colorectal cancer studies and general information about animal models of colorectal cancer, they indicate the potential for in vivo investigation in this area mdpi.comnih.govresearchgate.netnih.gov.

Animal Models of Solar Ultraviolet-Induced Sunburn

Animal models of solar ultraviolet (SUV)-induced sunburn are used to study the inflammatory response and damage caused by UV radiation and to evaluate the protective effects of compounds. Balb/c mice have been used as a sunburn model to verify the anti-inflammatory effect of this compound and its inhibitory effect on JNK activity nih.govresearchgate.net. SUV irradiation in these models induces skin inflammation, characterized by increased epidermal thickness and inflammatory factors nih.govresearchgate.net. The increased phosphorylation level of JNK is also an indicator of SUV-induced skin inflammation nih.govresearchgate.net. Methodologies for assessing biological outcomes in these models include analyzing epidermal thickness using software like ImageJ, detecting inflammatory factors like IL-6 and TNF-α using ELISA, and assessing the phosphorylation level of JNK using Western blot researchgate.netresearchgate.net. This compound has been shown to inhibit SUV-induced sunburn and JNK activation in mouse models nih.govresearchgate.net.

Animal Models of Psoriasiform Dermatitis

Animal models of psoriasiform dermatitis are utilized to mimic aspects of human psoriasis, an inflammatory skin disease, and to test potential therapeutic interventions adf-online.de. These models can involve spontaneous or genetically engineered rodents, immunological reconstitution approaches, or xenotransplantation adf-online.de. Imiquimod (B1671794) (IMQ)-induced psoriasiform dermatitis in mice is a commonly used model researchgate.netnih.govresearchgate.net. This compound has been shown to alleviate M5- and IMQ-induced psoriasiform dermatitis in animal models by inhibiting TOPK activity researchgate.netnih.gov. Methodologies used in these studies include Western blot (WB), qRT-PCR, ELISA, hematoxylin-eosin (H&E) staining, and immunohistochemistry (IHC) staining to assess the anti-psoriasis effect and the inhibition of TOPK researchgate.netnih.gov.

Methodologies for Assessing Biological Outcomes in Vivo

Assessing biological outcomes in vivo involves various techniques to measure the effects of a compound on physiological and pathological processes within a living organism. In the context of the animal models discussed, methodologies include:

Histological Analysis: Hematoxylin-eosin (H&E) staining is used to examine tissue morphology and assess changes such as epidermal thickness and inflammatory cell infiltration in skin models researchgate.netnih.govresearchgate.net. Immunohistochemistry (IHC) staining is used to detect the expression and localization of specific proteins in tissues researchgate.netnih.gov.

Molecular Analysis: Western blot (WB) is used to measure the protein levels and phosphorylation status of target molecules like JNK and TOPK in tissues researchgate.netnih.govresearchgate.net. Quantitative real-time PCR (qRT-PCR) is used to quantify mRNA levels of specific genes researchgate.netnih.gov.

Measurement of Inflammatory Mediators: ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of cytokines and chemokines, such as IL-6 and TNF-α, in tissue lysates or serum, indicating the degree of inflammation researchgate.netnih.govresearchgate.netresearchgate.net.

Assessment of Skin Pathology: In sunburn models, epidermal thickness can be measured using image analysis software researchgate.net. Dermatitis severity can also be evaluated researchgate.net.

These methodologies collectively provide insights into the in vivo efficacy and mechanisms of action of this compound in various disease models.

Computational and Systems Biology Approaches

Computational and systems biology approaches leverage computational power and biological data to model and analyze complex biological systems. numberanalytics.comnih.gov In preclinical research, these methods are employed to streamline the identification of potential drug targets, understand the intricate relationships between compounds, targets, and diseases, and predict the binding affinity and interaction modes of small molecules with target proteins. nih.govresearchgate.netmdpi.com This in silico evaluation can help prioritize compounds for further experimental validation, potentially reducing the time and cost associated with drug development. researchgate.net

Bioinformatics Prediction of Molecular Targets

Bioinformatics approaches utilize computational tools and biological databases to analyze biological data and predict potential molecular targets of a compound. This involves analyzing the chemical structure of a compound and comparing it against databases of known drug-target interactions or predicting interactions based on structural similarities and biological pathways. frontiersin.orgdiva-portal.org

Studies investigating this compound have utilized bioinformatics for target prediction. For instance, bioinformatics analysis predicted several potential targets for this compound, with JNK showing a probability score of 0.776. nih.gov Subsequent experimental validation using a kinase array demonstrated that this compound inhibited JNK2 activity in vitro, with 12.5 μM this compound inhibiting JNK2 activity by nearly 22%. nih.gov This suggests that bioinformatics prediction can effectively identify potential targets for further investigation. Another study employing bioinformatics analysis as part of a comprehensive approach to investigate phytochemicals in Coptidis Rhizoma, the source of this compound, also aimed to identify potential targets. frontiersin.org

Network Pharmacology Analysis

Network pharmacology is a systems-level approach that aligns with the concept of traditional medicine, which often involves multiple compounds acting on multiple targets and pathways. frontiersin.orgnih.govxiahepublishing.com This method constructs biological networks to analyze the complex relationships between drugs, targets, and diseases, providing a holistic view of a compound's mechanism of action. mdpi.comfrontiersin.orgxiahepublishing.com By integrating data from various sources, including compound-target interactions, protein-protein interactions, and disease-related genes, network pharmacology can identify key targets and pathways influenced by a compound. mdpi.comfrontiersin.orgnih.gov

This compound has been included in network pharmacology studies investigating the active components of Coptidis Rhizoma. A network pharmacology and molecular docking study explored the mechanism of action of Coptidis Rhizoma active ingredients against porcine epidemic diarrhea, identifying core gene targets and constructing interaction networks. nih.gov this compound was among the active components analyzed in this study. nih.gov Another study utilized network pharmacology to analyze the mechanisms of Coptidis Rhizoma phytochemicals, including this compound, against ulcerative colitis. frontiersin.org This analysis involved identifying potential phytochemical targets, constructing a protein-protein interaction network of common targets, and performing enrichment analysis to identify relevant signaling pathways. frontiersin.org this compound was also evaluated in a network pharmacology-based approach combined with molecular docking to determine the active ingredients, potential targets, and pharmacological mechanisms of Zuojinwan in treating gastric cancer. nih.gov These studies highlight the utility of network pharmacology in deciphering the multi-component, multi-target nature of natural product-based therapies involving this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a target protein (receptor). frontiersin.orgmdpi.com This method simulates the process of molecular recognition, providing insights into how a compound might bind to a specific site on a protein and the strength of that interaction, often expressed as a binding energy or docking score. frontiersin.orgmdpi.com Lower binding energy values generally indicate a stronger predicted affinity. frontiersin.org

Molecular docking simulations have been applied to study the interaction of this compound with various protein targets. In a study investigating active components of Coptidis Rhizoma against porcine epidemic diarrhea, molecular docking analysis demonstrated that this compound exhibited high binding affinity with the ESR1 protein. nih.gov Another study combining network pharmacology and molecular docking in the context of Alzheimer's disease and depression also reported molecular docking results showing this compound interacting with ESR1, with a binding energy of -6.6 kcal/mol. frontiersin.org Furthermore, in a study focusing on Lewy body dementia, this compound showed a notable interaction with SNCA, with a binding energy of -7.4 kcal/mol. researchgate.net Molecular docking analysis in the ulcerative colitis study indicated that key phytochemicals from Coptidis Rhizoma, including this compound, showed strong affinity for binding to core targets such as TP53, HSP90AA1, STAT3, ESR1, MYC, and RELA. frontiersin.org These docking studies provide computational evidence for the potential interactions of this compound with specific proteins, supporting the findings from bioinformatics and network pharmacology analyses.

Table 1: Predicted Molecular Targets and Binding Affinities of this compound from Molecular Docking Studies

Target ProteinDisease/ContextBinding Energy (kcal/mol)Source
ESR1Porcine Epidemic DiarrheaHigh affinity nih.gov
ESR1Alzheimer's Disease and Depression-6.6 frontiersin.org
SNCALewy Body Dementia-7.4 researchgate.net
TP53Ulcerative ColitisStrong affinity frontiersin.org
HSP90AA1Ulcerative ColitisStrong affinity frontiersin.org
STAT3Ulcerative ColitisStrong affinity frontiersin.org
ESR1Ulcerative ColitisStrong affinity frontiersin.org
MYCUlcerative ColitisStrong affinity frontiersin.org
RELAUlcerative ColitisStrong affinity frontiersin.org

Note: "High affinity" and "Strong affinity" are descriptions from the source where specific numerical binding energy was not provided for this compound with that target in the snippet.

Table 2: Bioinformatics Prediction of this compound Target

Predicted TargetProbability ScoreValidation MethodFindingSource
JNK0.776Kinase array (in vitro)Inhibited JNK2 activity by nearly 22% at 12.5 μM nih.gov

Pharmacokinetics and Metabolism Research

Metabolic Fate in Biological Systems (e.g., in vivo rat studies)

Studies investigating the metabolic fate of worenine in biological systems have extensively utilized in vivo rat models. Following the ingestion of this compound, the compound and its metabolites have been detected and characterized in various biological samples, including urine, feces, and plasma. nih.gov In vivo samples were collected from healthy rats after they ingested 25 mg/kg of this compound. nih.gov

Metabolites and the parent compound were found in significant quantities in rat urine, with at least twenty-seven metabolites identified. nih.gov In rat feces, seven metabolites along with the parent compound were identified or characterized. nih.gov Three metabolites and the parent compound were detected in rat plasma. nih.gov Beyond in vivo samples, in vitro studies using rat biological matrices have also been conducted. One metabolite was found in rat intestinal flora incubation mixtures, and three metabolites were characterized in homogenized liver incubation mixtures. nih.gov

The distribution of this compound and its metabolites across different biological samples highlights the extensive metabolic processing and elimination occurring in the rat model.

Here is a summary of the detection of this compound and its metabolites in various rat biological samples:

Biological SampleNumber of Metabolites Identified/CharacterizedParent Compound Detected
Urine (in vivo)At least 27Yes
Feces (in vivo)7Yes
Plasma (in vivo)3Yes
Intestinal Flora (in vitro)1No
Liver Homogenate (in vitro)3No

Identified Metabolic Transformations (e.g., dehydrogenization, hydrogenation, hydroxylation, demethylene, sulfation, glucuronidation reactions)

The metabolism of this compound in rats involves a variety of enzymatic transformations. The primary phase I metabolic reactions identified include dehydrogenization, hydrogenation, hydroxylation, and demethylene reactions. nih.govmedchemexpress.comresearchgate.net These reactions typically introduce or expose functional groups, preparing the molecule for subsequent phase II conjugation.

Phase II metabolism of this compound in rats primarily involves sulfation and glucuronidation. nih.govmedchemexpress.comresearchgate.net These conjugation reactions attach sulfate (B86663) or glucuronic acid moieties to the parent compound or its phase I metabolites, generally increasing their water solubility and facilitating their excretion. Sulfation and glucuronidation are common pathways for the metabolism of various compounds in biological systems. nih.gov

These identified transformations indicate that this compound undergoes significant biotransformation in the rat, involving both oxidative and conjugative pathways.

Analytical Methodologies for Metabolite Characterization (e.g., LC-MS/MS)

The identification and characterization of this compound metabolites in rat biological samples have been achieved using advanced analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov LC-MS/MS is a powerful technique widely employed in drug metabolism and pharmacokinetic studies due to its specificity, sensitivity, and efficiency in analyzing complex biological matrices. researchgate.netijpras.comnih.gov

A specific and sensitive LC-MS/MS method was developed and utilized for the in vivo and in vitro metabolite identification of this compound in rats. nih.gov Sample preparation procedures, such as solid-phase extraction (SPE) and liquid-liquid extraction, were employed to clean up the biological samples (urine, feces, plasma, and incubation mixtures) prior to LC-MS/MS analysis. nih.gov The pretreated samples were then injected into a reversed-phase C18 column for chromatographic separation before detection by an on-line MS/MS system. nih.gov This approach allowed for the detection and structural characterization of the numerous metabolites found in the rat biological samples. nih.gov

The application of LC-MS/MS, coupled with appropriate sample preparation techniques, has been instrumental in elucidating the metabolic profile of this compound in the rat model, providing detailed information on the types and distribution of its metabolites.

Toxicological Profile and Safety Assessments

Comparative Cellular Selectivity

Studies on worenine have investigated its effects on different cell types to understand its selectivity. Notably, research has examined its impact on cancer cells compared to normal cells. For instance, this compound has been shown to reduce the viability of colorectal cancer cell lines, specifically HCT116 and SW620 cells, in a concentration- and time-dependent manner. researchgate.netnih.gov

Crucially, these studies indicate that this compound exhibits anticancer effects without causing significant cell death in normal FHC human colon cells. researchgate.netnih.gov FHC cells are a non-malignant cell line derived from normal fetal colonic mucosa and are used in studies of colon development, function, and for pharmacologic and toxicologic evaluations of colonic epithelial cells. atcc.org This differential effect suggests a degree of selectivity of this compound towards cancer cells over normal colon cells, which is a desirable characteristic for potential therapeutic agents aimed at cancer treatment. researchgate.netnih.govmdpi.combiomedpharmajournal.orgnih.gov

The half-maximal inhibitory concentration (IC₅₀) values for this compound against HCT116 and SW60 cells after 24 hours of treatment were reported as 18.30 μM and 15.19 μM, respectively. researchgate.netnih.gov In contrast, this compound did not show a significant effect on the glycolysis of FHC cells compared to control cells, further highlighting its selective impact on cancer cell metabolism. nih.gov

Interactive Table 1: IC₅₀ Values of this compound on Colorectal Cancer Cell Lines

Cell LineIC₅₀ (μM) at 24 hours
HCT11618.30
SW62015.19

In Vitro Safety Evaluations

In vitro safety evaluations are fundamental for assessing the potential toxicity of a compound at the cellular level before proceeding to in vivo studies. researchgate.netmdpi.comsyngeneintl.com These studies often involve assessing cell viability, proliferation, and other cellular processes in various cell lines, including normal cells. syngeneintl.com

As mentioned in the comparative cellular selectivity section, in vitro studies using the MTT assay demonstrated that this compound did not cause significant cell death in normal FHC human colon cells at concentrations that were effective against colorectal cancer cell lines. researchgate.netnih.gov This finding is a key aspect of its in vitro safety profile, suggesting a lower toxicity to normal colon epithelial cells. researchgate.netnih.gov

Preclinical In Vivo Safety Assessments

While detailed comprehensive preclinical in vivo toxicity study results specifically for this compound were not extensively found in the provided search results, some studies mention in vivo experiments in the context of evaluating this compound's therapeutic effects. For example, in vivo studies have been conducted to confirm the role of this compound in inhibiting the JNK-ATF2/c-jun signaling pathway and the secretion of certain inflammatory markers in animal models of sunburn. frontiersin.orgresearchgate.net Another study mentions in vivo experiments related to this compound's effects on psoriasiform dermatitis by inhibiting TOPK activity. researchgate.net

The fact that this compound is being investigated in in vivo models for its therapeutic potential, originating from traditional Chinese medicine with a history of use, might suggest an initial indication of a tolerable safety profile in preclinical settings, although comprehensive GLP-compliant toxicology study data are necessary for a complete safety assessment for regulatory purposes. phytopurify.comeuropa.euzu.edu.pkjfda-online.com The general principles of preclinical safety testing involve selecting relevant animal species, considering the route of administration, dose, and treatment regimen, and adhering to Good Laboratory Practice (GLP) standards where possible. criver.comeuropa.eu

Compound Names and PubChem CIDs

Q & A

Basic: How to formulate a focused research question on Worenine's pharmacological mechanisms?

Methodological Answer: Begin by narrowing the scope through a systematic literature review to identify gaps, such as underexplored pathways (e.g., CYP450 enzyme interactions). Frame the question to ensure measurability, such as, "How does this compound modulate CYP3A4 activity in vitro, and what are the kinetic parameters (Km, Vmax) of this interaction?" Operationalize variables (e.g., enzyme activity measured via fluorometric assays) and test feasibility by piloting assays with positive controls .

Basic: What methodologies are optimal for assessing this compound's biochemical interactions?

Methodological Answer:
Use a quasi-experimental design with pretest-posttest controls (e.g., comparing this compound-treated vs. untreated cell lines). Employ techniques like surface plasmon resonance (SPR) for binding affinity analysis or HPLC-MS for metabolite profiling. Ensure reproducibility by documenting protocols per Beilstein Journal of Organic Chemistry standards, including reagent purity thresholds and instrument calibration steps .

Example Experimental Setup:

GroupTreatmentMeasurement Technique
ExperimentalThis compound (10 µM, 24h exposure)SPR for binding kinetics
ControlVehicle (DMSO 0.1%)HPLC-MS for metabolite ID

Advanced: How to handle contradictory data in this compound's efficacy studies?

Methodological Answer:
Apply triangulation by cross-validating results using multiple methods (e.g., in vitro assays, in silico docking, and animal models). Conduct sensitivity analyses to identify confounding variables (e.g., batch-to-batch compound variability). Transparently report unreported data that may contradict findings, as per EUR integrity guidelines, and revise hypotheses using Bayesian statistical frameworks .

Advanced: How to integrate interdisciplinary approaches in this compound research?

Methodological Answer:
Link pharmacological studies to theoretical frameworks, such as systems biology models predicting off-target effects. Combine cheminformatics (e.g., molecular dynamics simulations) with ethnopharmacological data on traditional uses. Use mixed-methods designs, embedding quantitative assays (e.g., IC50 determinations) within qualitative case studies on bioavailability challenges .

Basic: How to ensure reproducibility in this compound synthesis experiments?

Methodological Answer:
Document synthesis protocols with granular detail, including reaction temperatures (±0.5°C), solvent purity grades, and crystallization conditions. Provide raw NMR spectra and HPLC chromatograms in supplementary materials, adhering to Beilstein guidelines. Use reference standards (e.g., USP-grade controls) and validate purity via orthogonal methods (e.g., elemental analysis) .

Advanced: How to operationalize variables when studying this compound's toxicity?

Methodological Answer:
Define toxicity endpoints rigorously (e.g., LD50 in murine models, hepatocyte viability thresholds). Use validated questionnaires (if applicable) to assess clinical symptoms, ensuring clarity in Likert-scale anchors (e.g., "Severe hepatotoxicity = >5-fold ALT elevation"). Pilot-test variables to minimize ambiguity, referencing Gil’s pragmatic research framework for iterative refinement .

Advanced: What statistical methods address variability in this compound's pharmacokinetic data?

Methodological Answer:
Employ mixed-effects models to account for inter-individual variability (e.g., body weight, metabolic polymorphisms). Use bootstrap resampling for small-sample studies and report 95% confidence intervals. Pre-register analysis plans to avoid post hoc bias, and apply Benjamini-Hochberg corrections for multiple comparisons .

Key Considerations:

  • Theoretical Linkage: Always anchor studies to frameworks like receptor theory or pharmacokinetic/pharmacodynamic (PK/PD) models .
  • Ethical Transparency: Disclose conflicts of interest and adhere to institutional review protocols for human/animal studies .
  • Data Rigor: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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Reactant of Route 1
Worenine
Reactant of Route 2
Reactant of Route 2
Worenine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.